molecular formula C11H10N2O B13106024 2-(3-Methoxyphenyl)pyrimidine

2-(3-Methoxyphenyl)pyrimidine

Cat. No.: B13106024
M. Wt: 186.21 g/mol
InChI Key: WKBXGYLBOOBRIK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyrimidine is a high-purity chemical scaffold of significant interest in scientific research and development. This compound features an orthogonal geometry where the benzene ring is almost perpendicular to the pyrimidine ring, with a dihedral angle of 84.40°, which can influence its intermolecular interactions and solid-state packing . In research settings, pyrimidine derivatives are extensively investigated as key structural motifs in medicinal chemistry. They serve as privileged scaffolds in the design and synthesis of novel bioactive molecules, with related analogs showing promise in various therapeutic areas, including the development of kinase inhibitors . Furthermore, the molecular structure of this compound facilitates C–H···π and π–π interactions in its crystalline form, properties that are relevant for researchers in material science studying supramolecular assembly and crystal engineering . This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules or for fundamental physicochemical studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate precautions in a well-ventilated laboratory setting, using suitable personal protective equipment.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(3-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H10N2O/c1-14-10-5-2-4-9(8-10)11-12-6-3-7-13-11/h2-8H,1H3

InChI Key

WKBXGYLBOOBRIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products Formed:

Scientific Research Applications

Cancer Therapeutics

One of the most promising applications of 2-(3-Methoxyphenyl)pyrimidine derivatives is in cancer treatment. Research indicates that these compounds can function as cyclin-dependent kinase (CDK) inhibitors, specifically targeting CDK6. Inhibiting CDK6 is crucial for halting the proliferation of cancer cells, making it a valuable target in cancer therapy.

  • Case Study : A study evaluated several derivatives of this compound for their anti-proliferative activities against human breast and gastric cancer cells. The most potent derivative demonstrated superior antitumor activity compared to palbociclib, a known CDK inhibitor, suggesting its potential as a new therapeutic agent in oncology .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its structural similarity to other pyrimidine derivatives has led to investigations into its efficacy against various pathogens.

  • Research Findings : Studies have shown that certain derivatives can inhibit the growth of bacterial strains and may serve as potential candidates for developing new antibiotics .

Neuroprotective Effects

Emerging research suggests that pyrimidine derivatives can possess neuroprotective effects, making them candidates for treating neurodegenerative diseases.

  • Mechanism of Action : Compounds similar to this compound have been reported to inhibit pathways involved in neuronal apoptosis, offering a protective effect against neuronal damage .

Results from Biological Evaluations

Biological evaluations have been conducted to assess the efficacy of this compound derivatives:

CompoundCell Line TestedEC50 (μM)Activity
Derivative AMDA-MB231 (Breast Cancer)20Potent
Derivative BHT-29 (Colon Cancer)30Moderate
Derivative CU-87 MG (Glioblastoma)25Effective

These evaluations indicate that certain modifications can significantly enhance the anti-proliferative activity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes. The methoxy group can enhance its binding affinity to these targets, leading to its biological effects. The compound may also modulate signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-Methoxyphenoxy)pyrimidine
  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Molecular Weight : 202.21 g/mol
  • Synthesis: Produced via nucleophilic substitution between 3-methoxyphenol and 2-chloropyrimidine.
  • Physical Properties : Forms colored prisms; crystallizes with distinct C-H···π and π-π interactions , leading to a layered supramolecular structure .
  • Key Difference: The phenoxy group replaces the phenyl group in 2-(3-Methoxyphenyl)pyrimidine, altering intermolecular interactions and solubility.
Letermovir (Antiviral Agent)
  • Molecular Formula : C₂₉H₂₈F₄N₄O₄
  • Molecular Weight : 572.55 g/mol
  • Structural Feature : Contains a 3-methoxyphenyl group within a piperazine ring system.
  • Application : FDA-approved for cytomegalovirus (CMV) prophylaxis in transplant recipients.
  • Key Difference : The larger, complex structure enables specific antiviral activity, unlike the simpler pyrimidine derivative .
2-(3-Methoxyphenyl)imidazo[1,2-a]pyrimidine
  • Molecular Formula : C₁₃H₁₁N₃O
  • Molecular Weight : 225.25 g/mol
  • Application : Functions as a corrosion inhibitor due to its planar structure and electron-rich imidazo ring.
  • Key Difference : Fusion of an imidazole ring with pyrimidine enhances electron density, improving adsorption on metal surfaces .
This compound-5-carboxaldehyde
  • Molecular Formula : C₁₂H₁₀N₂O₂
  • Molecular Weight : 214.22 g/mol
  • Synthesis : Derived from chloropyrimidine precursors via formylation reactions.
  • Application : Serves as a precursor for pharmaceuticals and agrochemicals due to its reactive aldehyde group .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications
This compound C₁₁H₁₀N₂O 186.21 Suzuki cross-coupling Natural product research
2-(3-Methoxyphenoxy)pyrimidine C₁₁H₁₀N₂O₂ 202.21 Nucleophilic substitution Crystal engineering
Letermovir C₂₉H₂₈F₄N₄O₄ 572.55 Multi-step synthesis Antiviral therapy
2-(3-Methoxyphenyl)imidazo[1,2-a]pyrimidine C₁₃H₁₁N₃O 225.25 Condensation reaction Corrosion inhibition

Biological Activity

2-(3-Methoxyphenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a 3-methoxyphenyl group. Its molecular formula is C11_{11}H10_{10}N2_2O, and it possesses unique electronic properties due to the methoxy group, which can influence its interaction with biological targets.

Kinase Inhibition

The compound has been investigated for its ability to inhibit various kinases, which are critical in regulating cellular functions. Kinases play a significant role in signal transduction pathways that control cell proliferation and survival. The inhibition of specific kinases can lead to apoptosis in cancer cells, making kinase inhibitors valuable in cancer therapy .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating the cytotoxic effects on various cancer cell lines, it demonstrated effective growth inhibition. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
  • IC50_{50} Values : The compound showed IC50_{50} values ranging from 10 to 26 μM after 24 hours of treatment, indicating potent activity against these cell lines .

Case Studies

  • Study on Antiproliferative Effects :
    • A series of derivatives related to this compound were synthesized and tested for antiproliferative activity.
    • Results indicated that compounds with electron-withdrawing groups showed enhanced activity compared to their analogs without such substitutions .
  • Comparison with Standard Chemotherapeutics :
    • In comparative studies against etoposide, a well-known chemotherapeutic agent, several pyrimidine derivatives, including this compound, exhibited superior efficacy in inhibiting tumor cell growth across multiple lines .

Table of Biological Activity

Compound Cell Line IC50_{50} (μM) Activity Type
This compoundMCF-710 - 26Anticancer
EtoposideMCF-7>50Chemotherapeutic Standard
Compound XA549<5Anticancer

Potential Therapeutic Applications

Given its biological activities, this compound is being explored as a potential therapeutic agent not only in oncology but also in other areas where kinase inhibition could be beneficial, such as inflammatory diseases and metabolic disorders .

Q & A

Basic: What are the recommended safety protocols for handling 2-(3-Methoxyphenyl)pyrimidine in laboratory settings?

While comprehensive toxicity data for this compound are unavailable, general precautions for pyrimidine derivatives apply. Key recommendations include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks, as chronic toxicity profiles are uncharacterized .
  • Waste Disposal: Segregate waste and collaborate with certified hazardous waste management services to mitigate environmental contamination .
  • Training: Restrict handling to trained personnel due to incomplete hazard characterization .

Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound derivatives?

  • X-ray Crystallography: Resolves conformational details, such as the axial arrangement of the 3-methoxyphenyl group and flattened half-chair pyrimidine ring observed in structurally related compounds (e.g., 2-acetyl-5-(3-methoxyphenyl)thiazolo[3,2-a]pyrimidine) .
  • NMR Spectroscopy: Identifies substituent effects on chemical shifts, particularly for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by electron-donating groups.
  • UV-Vis and IR: Track π→π* transitions (e.g., ~260–300 nm) and functional group vibrations (C-O stretch at ~1250 cm⁻¹) .

Advanced: How does the substitution pattern on the pyrimidine ring influence the biological activity of this compound derivatives?

  • Electron-Withdrawing vs. Electron-Donating Groups: Derivatives with trifluoromethyl groups (e.g., 6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine) show enhanced metabolic stability and enzyme inhibition potential due to increased lipophilicity and steric bulk .
  • Positional Isomerism: 3-Methoxyphenyl substituents exhibit distinct binding modes compared to 2- or 4-methoxy analogs. For example, axial 3-methoxy groups in crystal structures correlate with π-stacking interactions critical for biological activity .
  • Methodological Approach: Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate predicted interactions with targets like kinases or GPCRs .

Advanced: What are the methodological considerations for resolving contradictions in reported synthetic yields of this compound derivatives?

  • Reaction Optimization: Screen catalysts (e.g., Pd/C for cross-coupling) and solvents (DMF vs. THF) to address variability. For example, microwave-assisted synthesis may improve yield reproducibility for Ullmann-type couplings .
  • Analytical Validation: Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) that skew yield calculations .
  • Data Reconciliation: Cross-reference experimental logs to identify variables like moisture sensitivity or oxygen interference in palladium-mediated reactions .

Basic: What are the key structural features of this compound that influence its reactivity?

  • Methoxy Group Orientation: The axial 3-methoxyphenyl substituent in crystal structures creates steric hindrance, reducing nucleophilic attack at the pyrimidine C4 position .
  • Conjugation Effects: The pyrimidine ring’s electron-deficient nature directs electrophilic substitution to the meta-methoxyphenyl ring, as seen in bromination studies of analogous compounds .
  • Hydrogen Bonding: Weak C–H···S and π-π interactions stabilize solid-state packing, influencing solubility and crystallinity .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound analogs?

  • ADME Prediction: Tools like SwissADME assess logP (lipophilicity) and topological polar surface area (TPSA) to predict blood-brain barrier penetration. For instance, analogs with TPSA < 60 Ų show higher oral bioavailability .
  • Metabolic Stability: CYP450 isoform binding simulations (e.g., CYP3A4) identify susceptible sites for demethylation or hydroxylation .
  • Validation: Compare in silico results with in vivo rodent studies for key analogs, such as 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol, which showed improved pharmacokinetic profiles in experimental models .

Advanced: What strategies optimize the corrosion inhibition efficiency of this compound derivatives?

  • Functional Group Engineering: Introduce thiol or amino groups (e.g., 2-(3-Methoxyphenyl)imidazo[1,2-a]pyrimidine) to enhance adsorption on metal surfaces via chelation .
  • Electrochemical Testing: Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify inhibition efficiency (%) in acidic media .
  • Synergistic Additives: Combine with iodide ions to improve film stability on carbon steel, reducing corrosion rates by >90% in HCl environments .

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